molecular formula C21H18N2O B14791107 2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine

2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine

Cat. No.: B14791107
M. Wt: 314.4 g/mol
InChI Key: BGTTVPHCAMIMIN-UHFFFAOYSA-N
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Description

2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine is a complex organic compound characterized by its unique structure, which includes an oxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine typically involves the reaction of quinoline and phenylhydrazine in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine has several scientific research applications, including:

    Chemistry: Used as a model compound for the development of novel drugs and the study of enzyme inhibition.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzymes and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-1,8-naphthyridine: This compound shares a similar structure but includes a naphthyridine ring instead of a pyridine ring.

    (4S,5R)-4,5-diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: This compound has a quinoline ring instead of a pyridine ring and is used as a model compound for drug development.

Uniqueness

2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine is unique due to its specific combination of an oxazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H18N2O/c1-15-9-8-14-18(22-15)21-23-19(16-10-4-2-5-11-16)20(24-21)17-12-6-3-7-13-17/h2-14,19-20H,1H3

InChI Key

BGTTVPHCAMIMIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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